

The Biochemical Applications of H-Lys-OMe.2HCl: A Technical Guide

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Compound of Interest

Compound Name: *H-Lys-OMe.2HCl*

Cat. No.: *B554999*

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Abstract

L-Lysine methyl ester dihydrochloride (**H-Lys-OMe.2HCl**) is a versatile derivative of the essential amino acid L-lysine. Its unique chemical properties, primarily the protection of the carboxyl group as a methyl ester and the enhanced stability and solubility afforded by the dihydrochloride salt form, make it a valuable tool in various biochemical and pharmaceutical research applications.^[1] This technical guide provides an in-depth overview of the core applications of **H-Lys-OMe.2HCl** in biochemistry, with a focus on its utility in peptide synthesis, bioconjugation, and a detailed examination of its role in enhancing the incorporation of unnatural amino acids into proteins. This guide includes quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its practical application in the laboratory.

Introduction to H-Lys-OMe.2HCl

H-Lys-OMe.2HCl is a white to off-white crystalline powder that is highly soluble in water. The methyl esterification of the carboxyl group prevents its participation in peptide bond formation, allowing for selective reactions at the α -amino and ϵ -amino groups of the lysine side chain. The dihydrochloride salt form not only improves its stability and shelf-life but also enhances its solubility in aqueous buffers, a critical feature for many biochemical experiments.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **H-Lys-OMe.2HCl** is presented in Table 1.

Property	Value	Reference
CAS Number	26348-70-9	
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂ ·2HCl	
Molecular Weight	233.14 g/mol	
Appearance	White to almost white powder or crystal	
Melting Point	197 °C	
Solubility	Highly soluble in water	
Purity	>98%	

Core Applications in Biochemistry

Peptide Synthesis

The primary and most established application of **H-Lys-OMe.2HCl** is as a building block in both solid-phase and solution-phase peptide synthesis. The methyl ester protection of the C-terminus allows for the controlled, sequential addition of other amino acids to the N-terminus. This strategy is fundamental in the synthesis of custom peptides for various research purposes, including drug discovery, proteomics, and the development of peptide-based therapeutics.[\[1\]](#)[\[2\]](#)

Bioconjugation and Prodrug Development

The reactive amino groups of **H-Lys-OMe.2HCl** make it a useful reagent in bioconjugation, the process of linking molecules to proteins or other biomolecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Furthermore, **H-Lys-OMe.2HCl** can be incorporated into prodrugs to improve their pharmacokinetic properties, such as solubility and bioavailability.[\[1\]](#)

Enhancing the Incorporation of Unnatural Amino Acids into Proteins

A significant and advanced application of lysine methyl esters is in the field of protein engineering, specifically for enhancing the incorporation of unnatural amino acids (UAAs) into proteins in vivo. The use of methyl-esterified UAAs has been shown to significantly improve their uptake and incorporation into proteins in bacterial expression systems like E. coli.

The cell membrane can be a barrier to the efficient uptake of free-form UAAs. The methyl ester form of a lysine derivative can act as a pro-drug, masking the charge of the carboxyl group and thereby increasing the molecule's hydrophobicity and ability to cross the cell membrane. Once inside the cell, endogenous esterases can hydrolyze the methyl ester, releasing the free UAA for incorporation into proteins by the engineered tRNA/aminoacyl-tRNA synthetase pair. This leads to a higher intracellular concentration of the UAA and, consequently, a greater yield of the UAA-containing protein.

Research has demonstrated a significant increase in the yield of proteins containing unnatural lysine derivatives when the methyl ester form of the UAA is used. The following table summarizes the reported improvements in protein yield.

Unnatural Amino Acid (UAA)	Protein	Fold Increase in Yield (Methyl Ester vs. Free Acid)	Reference
N ϵ -thiopropyl-L-lysine (ThzK)	Ubiquitin (UB) & Green Fluorescent Protein (GFP)	2-6 fold	
N ϵ -Boc-L-Lysine (BocK)	Ubiquitin (UB) & Green Fluorescent Protein (GFP)	2-5 fold	
N ϵ -propargyl-L-Lysine (PrK)	Ubiquitin (UB) & Green Fluorescent Protein (GFP)	2-5 fold	

Experimental Protocols

Protocol for Enhanced Incorporation of Unnatural Amino Acids into Proteins

This protocol is adapted from methodologies demonstrating the enhanced incorporation of methyl-esterified unnatural amino acids into proteins expressed in *E. coli*.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector for the protein of interest with a TAG amber codon at the desired incorporation site
- pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for the specific UAA
- Luria-Bertani (LB) medium
- Minimal medium (e.g., M9) supplemented with glucose
- Appropriate antibiotics for plasmid selection
- H-Lys(UAA)-OMe.HCl (the methyl ester form of the unnatural lysine derivative)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- L-arabinose

Procedure:

- Transformation: Co-transform the *E. coli* expression strain with the expression vector for the protein of interest and the pEVOL plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
- Pre-Induction: Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

- **Induction of tRNA/Synthetase:** Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the tRNA/aminoacyl-tRNA synthetase pair from the pEVOL plasmid. Continue to shake at 37°C for 1 hour.
- **Medium Exchange:** Harvest the cells by centrifugation at 4,000 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in an equal volume of minimal medium supplemented with glucose and the appropriate antibiotics.
- **UAA Addition and Protein Expression:** Add the H-Lys(UAA)-OMe.HCl to the culture to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.
- **Incubation and Harvest:** Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 12-16 hours with shaking. Harvest the cells by centrifugation.
- **Protein Purification:** Purify the UAA-containing protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Visualizations

Workflow for Enhanced Unnatural Amino Acid Incorporation

The following diagram illustrates the experimental workflow for the incorporation of a methyl-esterified unnatural amino acid into a target protein.



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